molecular formula C7HClF3NO B6231435 2-chloro-4,5,6-trifluoro-1,3-benzoxazole CAS No. 2613382-31-1

2-chloro-4,5,6-trifluoro-1,3-benzoxazole

Cat. No. B6231435
CAS RN: 2613382-31-1
M. Wt: 207.5
InChI Key:
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Description

2-Chloro-4,5,6-trifluoro-1,3-benzoxazole (CF3Bz) is an organic compound that has been used in a variety of scientific research applications. It is a highly fluorinated benzoxazole with a chloro substituent at the 2-position. CF3Bz is a versatile compound due to its wide range of applications in research, including the synthesis of other compounds, the study of chemical reactions, and its use as a model system for the study of biochemical and physiological effects.

Scientific Research Applications

2-chloro-4,5,6-trifluoro-1,3-benzoxazole has been used in a variety of scientific research applications. It has been used as a model system for the study of chemical reactions and for the synthesis of other compounds. It has also been used in the study of biochemical and physiological effects, such as its effects on the metabolism of lipids and proteins. 2-chloro-4,5,6-trifluoro-1,3-benzoxazole has been used in the study of enzyme inhibition, drug metabolism, and the development of new drugs. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of cell membranes.

Mechanism of Action

The mechanism of action of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole is not well understood. However, it is believed that the compound binds to proteins, lipids, and other molecules in the body, and this binding can alter the structure and function of these molecules. This binding can affect the metabolism of lipids and proteins, as well as the activity of enzymes. Additionally, 2-chloro-4,5,6-trifluoro-1,3-benzoxazole has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs.
Biochemical and Physiological Effects
2-chloro-4,5,6-trifluoro-1,3-benzoxazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of lipids and proteins. Additionally, 2-chloro-4,5,6-trifluoro-1,3-benzoxazole has been found to affect the structure and function of cell membranes, as well as the structure and function of proteins. Furthermore, 2-chloro-4,5,6-trifluoro-1,3-benzoxazole has been found to have an effect on the metabolism of drugs, as well as on the development of new drugs.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole in laboratory experiments has several advantages. It is a highly fluorinated compound, which makes it resistant to oxidation and degradation. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to obtain a high yield of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole from the synthesis reaction. Additionally, the compound can be toxic and should be handled with care.

Future Directions

There are a number of possible future directions for the use of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole in scientific research. For example, further research could be conducted on the biochemical and physiological effects of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole, as well as its mechanism of action. Additionally, further research could be conducted on the synthesis of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole and its use as a model system for the study of chemical reactions and the development of new drugs. Furthermore, further research could be conducted on the use of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole in the study of enzyme inhibition and drug metabolism. Finally, further research could be conducted on the use of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole in the study of the structure and function of proteins and cell membranes.

Synthesis Methods

2-chloro-4,5,6-trifluoro-1,3-benzoxazole can be synthesized through several different methods. One of the most common methods is the reaction of 2-chloro-4,5,6-trifluorobenzene with 1,3-dibromobenzene in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole, along with other by-products. Other methods of synthesis include the reaction of 2-chloro-4,5,6-trifluorobenzene with 1,3-dichlorobenzene in the presence of a base such as potassium carbonate, or the reaction of 2-chloro-4,5,6-trifluorobenzene with 1,3-dibromobenzene in the presence of a catalyst such as palladium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4,5,6-trifluoro-1,3-benzoxazole involves the reaction of 2-amino-4,5,6-trifluorophenol with phosgene followed by cyclization with sodium hydroxide.", "Starting Materials": [ "2-amino-4,5,6-trifluorophenol", "Phosgene", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2-amino-4,5,6-trifluorophenol is reacted with phosgene in the presence of a base such as triethylamine to form 2-chloro-4,5,6-trifluoro-1,3-benzoxazol-6-yl chloroformate.", "Step 2: The resulting intermediate is then cyclized with sodium hydroxide to form 2-chloro-4,5,6-trifluoro-1,3-benzoxazole." ] }

CAS RN

2613382-31-1

Product Name

2-chloro-4,5,6-trifluoro-1,3-benzoxazole

Molecular Formula

C7HClF3NO

Molecular Weight

207.5

Purity

95

Origin of Product

United States

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